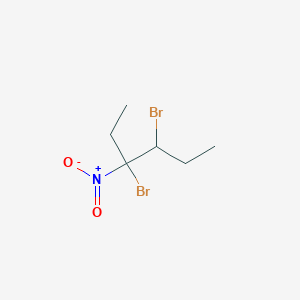

3,4-Dibromo-3-nitrohexane

Description

Structure

3D Structure

Properties

CAS No. |

62544-99-4 |

|---|---|

Molecular Formula |

C6H11Br2NO2 |

Molecular Weight |

288.96 g/mol |

IUPAC Name |

3,4-dibromo-3-nitrohexane |

InChI |

InChI=1S/C6H11Br2NO2/c1-3-5(7)6(8,4-2)9(10)11/h5H,3-4H2,1-2H3 |

InChI Key |

PVKMOLCWKRTWFC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(CC)([N+](=O)[O-])Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dibromo 3 Nitrohexane and Its Stereoisomers

Targeted Halogenation Approaches for Nitroalkanes

The direct introduction of bromine atoms onto a nitroalkane framework is a primary strategy for synthesizing 3,4-Dibromo-3-nitrohexane. These methods are designed to control the position and stereochemistry of the bromination.

Electrophilic Bromination of Unsaturated Nitro-Hexane Precursors

The electrophilic addition of bromine to a carbon-carbon double bond is a fundamental and effective method for creating vicinal dibromides. libretexts.org In the context of synthesizing this compound, this approach begins with an unsaturated nitro-hexane precursor, such as 3-nitrohex-3-ene or 3-nitrohex-2-ene.

The reaction mechanism is initiated by the interaction of the electron-rich π-bond of the alkene with a bromine molecule (Br₂), which becomes polarized as it approaches the double bond. libretexts.org This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbon atoms of the former double bond. The presence of the electron-withdrawing nitro group on the hexane (B92381) backbone can influence the rate and regioselectivity of this step. The reaction is completed by the nucleophilic attack of a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. This attack typically occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition stereochemistry for the two bromine atoms. youtube.com

The choice of brominating agent and reaction conditions can be varied to optimize the yield and selectivity. While molecular bromine is commonly used, alternative reagents can offer improved safety and handling profiles. nih.gov

Table 1: Reagents for Electrophilic Bromination of Alkenes

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Molecular Bromine (Br₂) | Inert solvent (e.g., CH₂Cl₂, CCl₄) | Standard, effective reagent. libretexts.org |

| Pyridinium Tribromide | CH₂Cl₂ or THF | Solid, stable source of bromine. |

| N-Bromosuccinimide (NBS) | Aqueous DMSO or CCl₄ | Used for both allylic bromination and alkene bromination. |

This table presents common reagents used for the electrophilic bromination of alkenes, which is a key step in this synthetic approach.

Radical-Mediated Dibromination Reactions

Radical-based reactions offer an alternative pathway for the functionalization of nitroalkanes. The reactivity of nitroalkenes can be modified by using free radical species, which can add selectively to the double bond. rsc.orgresearchgate.net A potential radical-mediated synthesis of this compound could involve the addition of bromine radicals to an unsaturated nitro-hexane precursor.

This process is typically initiated by the homolytic cleavage of a radical initiator, such as peroxides, in the presence of a bromine source like HBr. In the anti-Markovnikov addition of HBr to alkenes, a bromine radical adds to the double bond to form the most stable carbon-centered radical intermediate. libretexts.org For a nitro-substituted alkene, the bromine radical would add to one of the carbons of the double bond, generating a nitro-substituted alkyl radical. This radical intermediate would then need to be trapped by a second bromine equivalent to form the final 3,4-dibromo product. The regioselectivity of the initial bromine radical addition is a critical factor in determining the final product structure. rsc.org

Regioselective α-Bromination of Nitroalkanes and Subsequent Transformations

This strategy begins with a saturated nitroalkane, such as 3-nitrohexane. The nitro group significantly increases the acidity of the α-hydrogen, facilitating its removal by a base to form a stable nitronate anion. arkat-usa.org This nucleophilic nitronate can then react with an electrophilic bromine source, like N-bromosuccinimide (NBS) or molecular bromine, to introduce a bromine atom at the α-position, yielding 3-bromo-3-nitrohexane.

To obtain the target this compound, a second bromine atom must be introduced at the adjacent C-4 position. This subsequent transformation is more challenging and could potentially be achieved through several routes. One possibility involves a radical bromination reaction that selectively targets the C-4 position. Another approach might involve a controlled elimination reaction of the 3-bromo-3-nitrohexane intermediate to generate a nitroalkene, which could then undergo electrophilic addition of HBr or Br₂ as described in other sections. The success of this multi-step approach hinges on the ability to control the regioselectivity of both the initial α-bromination and the subsequent functionalization steps.

Catalytic and Solvent-Free Methods for Vicinal Dibromide Formation

In line with the principles of green chemistry, modern synthetic methods aim to reduce or eliminate the use of hazardous solvents and reagents. Catalytic and solvent-free approaches for the formation of vicinal dibromides from alkenes are highly relevant to the synthesis of this compound from an unsaturated precursor. nih.govrsc.org

One effective solvent-free method employs dioxane dibromide, a stable solid reagent, which undergoes highly stereoselective anti-addition of bromine across olefinic bonds to produce vicinal dibromides in high yields. tandfonline.com Similarly, various quaternary ammonium (B1175870) tribromides have been used for brominations under solvent-free conditions, often facilitated by thermal activation or microwave irradiation. acgpubs.org These methods are operationally simple and often result in high purity products with minimal by-product formation. tandfonline.com

Catalytic approaches can enhance both the efficiency and safety of bromination reactions. The in situ generation of bromine from safer precursors like HBr and an oxidant avoids the need to store and handle large quantities of hazardous molecular bromine. nih.gov Furthermore, novel techniques such as using piezoelectric materials as mechanochemical redox catalysts for the vicinal dibromination of alkenes represent the cutting edge of solvent-free, catalytically driven transformations. researchgate.net

Table 2: Comparison of Solvent-Free Bromination Methods

| Method | Bromine Source | Activation | Advantages |

|---|---|---|---|

| Dioxane Dibromide | Solid complex | Thermal | High stereoselectivity, high purity products. tandfonline.com |

| Quaternary Ammonium Tribromides | Solid reagents | Thermal / Microwave | Facile, regio-selective, short reaction times. acgpubs.org |

This interactive table summarizes modern, environmentally benign methods for vicinal dibromide formation applicable to this synthesis.

Strategic Functional Group Interconversions Leading to this compound

Beyond direct halogenation, the target molecule can be assembled through the strategic manipulation of other functional groups on a pre-existing nitro-functionalized hexane skeleton.

Synthesis from Nitro-Functionalized Hexane Derivatives

This approach utilizes a nitro-functionalized hexane derivative that already contains some of the required structural features. The versatility of the nitro group allows it to direct or participate in transformations elsewhere in the molecule. arkat-usa.org For instance, a synthesis could commence from a nitro-alcohol, such as 3-nitrohexan-4-ol.

A key step in such a synthesis would be the dehydration of the alcohol to generate an unsaturated nitro-hexane. This nitroalkene intermediate is then primed for electrophilic dibromination, as detailed in section 2.1.1, to install the two bromine atoms at the 3 and 4 positions. This sequence transforms a readily accessible nitro-alcohol into the more complex dibrominated target. The success of this strategy relies on efficient and selective methods for both the initial dehydration and the subsequent dibromination steps. The nitro group's powerful electron-withdrawing nature is instrumental in facilitating these transformations. mdpi.com

Preparation via Bromination of Nitro-Alkenes (e.g., 3-nitrohex-3-ene)

The addition of bromine (Br₂) across the carbon-carbon double bond of an alkene is a fundamental reaction in organic synthesis for producing vicinal dibromides. When applied to a nitro-alkene substrate like 3-nitrohex-3-ene, this reaction provides a direct route to this compound.

The generally accepted mechanism for this transformation involves an electrophilic addition pathway. The electron-rich π-bond of the alkene attacks a bromine molecule, which becomes polarized as it approaches the alkene. This leads to the formation of a cyclic bromonium ion intermediate, where a bromine atom is bonded to both carbons of the original double bond. The reaction is completed by the nucleophilic attack of the bromide ion (Br⁻), which is formed in the initial step. This attack occurs on one of the carbon atoms of the bromonium ion, leading to the opening of the three-membered ring and the formation of the 1,2-dibromo product.

A key stereochemical feature of this reaction is its anti-addition nature. The bromide ion attacks the bromonium ion from the face opposite to the bridging bromine atom. This backside attack, analogous to an Sₙ2 reaction, results in the two bromine atoms being added to opposite faces of the original double bond plane.

The presence of the nitro group at the double bond in 3-nitrohex-3-ene is expected to influence the reaction's electronics. The nitro group is strongly electron-withdrawing, which deactivates the double bond towards electrophilic attack compared to an unfunctionalized alkene. Consequently, reaction conditions may require careful optimization, potentially involving the use of a non-nucleophilic solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) to avoid the formation of byproducts.

C₂H₅-CH=C(NO₂)-C₂H₅ + Br₂ → C₂H₅-CH(Br)-C(Br)(NO₂)-C₂H₅

While specific experimental data for the bromination of 3-nitrohex-3-ene is not widely reported in the literature, the general principles of alkene bromination provide a robust framework for predicting the reaction's outcome. The yield and efficiency would depend on factors such as solvent, temperature, and the specific isomers of the starting nitro-alkene.

| Parameter | Typical Condition/Reagent | Purpose |

|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | Source of electrophilic bromine. |

| Solvent | Inert, aprotic solvents (e.g., CH₂Cl₂, CCl₄) | To dissolve reactants and avoid participation in the reaction. |

| Temperature | Room temperature or below | To control reaction rate and minimize side reactions. |

| Stereochemical Outcome | Anti-addition | Results from the backside attack on the cyclic bromonium ion intermediate. |

Considerations for Diastereoselective and Enantioselective Synthesis

The structure of this compound contains two adjacent stereocenters (at carbons 3 and 4). This means that up to four stereoisomers can exist: two pairs of enantiomers ((3R,4R)/(3S,4S) and (3R,4S)/(3S,4R)). Controlling the synthesis to selectively produce one or more of these stereoisomers is a significant objective.

Diastereoselectivity:

Diastereoselectivity in this synthesis is primarily dictated by the geometry of the starting alkene (3-nitrohex-3-ene) and the anti-addition mechanism of bromination.

Starting with (E)-3-nitrohex-3-ene: An anti-addition of bromine to the (E)-isomer will result in the formation of one pair of enantiomers, the (threo) diastereomer ((3R,4S) and (3S,4R)).

Starting with (Z)-3-nitrohex-3-ene: Conversely, an anti-addition of bromine to the (Z)-isomer will produce the other pair of enantiomers, the (erythro) diastereomer ((3R,4R) and (3S,4S)).

Therefore, achieving high diastereoselectivity is contingent on the ability to synthesize stereochemically pure (E)- or (Z)-3-nitrohex-3-ene. Methods for the stereoselective synthesis of nitroalkenes are known and can be controlled by varying reaction conditions such as solvent and temperature during their preparation. By selecting the appropriate alkene isomer, a specific diastereomer of the final product can be targeted.

Enantioselectivity:

Achieving enantioselectivity, the preferential formation of one enantiomer over its mirror image, is more complex. Since the standard bromination of an achiral alkene with Br₂ proceeds through an achiral bromonium ion intermediate (or a racemic one), the result is a racemic mixture of the two enantiomers of the respective diastereomer.

To induce enantioselectivity, a chiral influence must be introduced into the reaction. Several strategies could be hypothetically applied, drawing from advances in asymmetric catalysis:

Chiral Catalysts: The use of a chiral Lewis acid or organocatalyst could potentially coordinate with the nitro-alkene or the brominating agent to create a chiral environment. This environment would favor the approach of the bromine from one face of the alkene over the other, leading to an excess of one enantiomer of the bromonium ion intermediate and, consequently, the final product.

Chiral Brominating Agents: While less common, reagents could be developed where the electrophilic bromine is delivered from a chiral molecule. This would directly influence the stereochemistry of the initial addition step.

Research into the enantioselective Michael addition of nucleophiles to nitroalkenes using organocatalysts has demonstrated that the nitro group can be effectively used to direct stereochemistry. Similar principles could be extended to bromination, where a chiral catalyst could form hydrogen bonds or other non-covalent interactions with the nitro group, effectively shielding one face of the double bond.

| Stereochemical Goal | Strategy | Key Principle | Expected Product |

|---|---|---|---|

| Diastereoselectivity | Substrate Control | Use stereochemically pure (E)- or (Z)-3-nitrohex-3-ene. The inherent anti-addition mechanism of bromination translates the alkene geometry into a specific diastereomer. | (E)-alkene → threo-dibromide (Z)-alkene → erythro-dibromide |

| Enantioselectivity | Reagent/Catalyst Control | Employ a chiral catalyst (e.g., chiral Lewis acid, organocatalyst) or a chiral brominating agent to create an asymmetric reaction environment. | Enantiomeric excess (e.e.) of one enantiomer (e.g., predominantly (3R,4S) over (3S,4R)). |

Elucidating Reaction Mechanisms and Reactivity Profiles of 3,4 Dibromo 3 Nitrohexane

Mechanistic Pathways Associated with the Nitro Group in the Hexane (B92381) Framework

The reactivity of the nitro group in the 3,4-dibromo-3-nitrohexane framework is a subject of significant interest due to its profound influence on the molecule's chemical behavior. The strong electron-withdrawing nature of the nitro group governs several mechanistic pathways, including the acidity of α-hydrogens, the nucleophilic character of the corresponding nitronate anion, its potential role as a leaving group, and its susceptibility to reductive transformations.

Investigations into the Acidity of α-Hydrogens and Nitronate Formation

The presence of the electron-withdrawing nitro group significantly increases the acidity of the hydrogen atoms on the carbon atom to which it is attached (the α-carbon). doubtnut.com This increased acidity is a cornerstone of the chemistry of nitroalkanes, facilitating the formation of a resonance-stabilized anion known as a nitronate. wikipedia.org In the case of this compound, the α-hydrogen is located at the 3-position.

Deprotonation at this α-position by a base leads to the formation of a nitronate ion. nih.govfrontiersin.org The stability of this conjugate base is attributed to the delocalization of the negative charge over the carbon and the two oxygen atoms of the nitro group. wikipedia.org This resonance stabilization is a key driving force for the acidity of the α-hydrogen.

The acidity of α-hydrogens in nitroalkanes is influenced by the surrounding molecular structure. For instance, the presence of additional electron-withdrawing groups, such as the bromine atoms in this compound, is expected to further enhance the acidity of the α-hydrogen. Conversely, electron-donating groups would decrease the acidity. ucalgary.ca

| Compound Class | Typical pKa of α-Hydrogen | Influencing Factors |

| Alkanes | ~50 | Low polarity of C-H bond |

| Ketones | ~19-21 | Resonance stabilization of enolate |

| Aldehydes | ~16-18 | Less electron-donating character compared to ketones |

| Nitroalkanes | ~17 | Strong electron-withdrawing nature of the nitro group |

This table presents a generalized comparison of α-hydrogen acidity across different functional groups.

Nucleophilic Reactivity of the Nitronate Anion in Complex Systems

Once formed, the nitronate anion of this compound can act as a potent nucleophile. nih.gov The nucleophilic character resides at both the α-carbon and the oxygen atoms of the nitro group, making it an ambident nucleophile. The reaction pathway often depends on the nature of the electrophile and the reaction conditions.

Kinetic studies on various nitronate anions have shown that their nucleophilicity can be quantified and compared with other classes of nucleophiles. acs.org The solvent can play a crucial role in the reactivity of nitronate anions. For example, the nucleophilicity of aliphatic nitronates is significantly reduced in aqueous solutions compared to dimethyl sulfoxide (B87167) (DMSO). acs.org

The nucleophilic reactions of nitronates are fundamental in carbon-carbon bond formation. For instance, in the Henry reaction, nitronates add to aldehydes or ketones to form β-nitro alcohols. nih.gov While specific studies on this compound are not available, the nucleophilic reactivity of its nitronate anion is expected to be a key feature of its chemical profile.

Role of the Nitro Group as a Leaving Group in Substitution and Elimination Processes

The nitro group can function as a leaving group in both nucleophilic substitution and elimination reactions, although this is more common in specific contexts, such as in nucleophilic aromatic substitution. nih.govstackexchange.comchemicalforums.com In aliphatic systems, the nitro group is generally considered a poor leaving group. ck12.org However, under certain conditions, its departure as a nitrite (B80452) ion (NO₂⁻) can occur.

For the nitro group to act as a leaving group, the reaction must overcome the strength of the C-N bond. The stability of the departing nitrite ion, which is resonance-stabilized, facilitates this process. ck12.org In the context of this compound, substitution or elimination reactions involving the departure of the nitro group would compete with reactions involving the bromine atoms, which are excellent leaving groups.

Studies on Reductive Transformations of the Nitro Moiety in the Presence of Halogens

The reduction of the nitro group is a well-established and versatile transformation in organic synthesis, typically leading to the formation of amines. wikipedia.orgacs.org A wide array of reducing agents and catalytic systems have been developed for this purpose, offering varying degrees of chemoselectivity. organic-chemistry.org

The presence of bromine atoms in this compound introduces a challenge for the selective reduction of the nitro group. Many reducing agents capable of reducing a nitro group can also reduce carbon-halogen bonds. Therefore, achieving a selective reduction of the nitro group while preserving the vicinal dibromide moiety would require careful selection of the reaction conditions and reagents.

Common methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl). masterorganicchemistry.com The choice of the reducing system would be critical to avoid undesired dehalogenation.

| Reducing Agent/System | Potential Outcome for this compound |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Potential for both nitro group reduction and dehalogenation |

| Metal/Acid (e.g., Fe/HCl) | Generally more chemoselective for nitro group reduction |

| Diborane | Can reduce aliphatic nitro compounds to hydroxylamines |

| Sodium Borohydride | Typically does not reduce isolated nitro groups |

This table outlines potential outcomes and is not based on experimental data for this compound.

Mechanisms Governing Reactivity of the Vicinal Dibromide Moiety

The vicinal dibromide functionality in this compound is a key structural feature that dictates a significant portion of its reactivity, particularly in elimination reactions.

Stereospecific Elimination Reactions to Form Unsaturated Hexane Derivatives (e.g., hexenes, hexynes)

Vicinal dihalides are well-known precursors for the synthesis of alkenes and alkynes via elimination reactions. libretexts.org These reactions are typically promoted by a base and often proceed through an E2 (bimolecular elimination) mechanism. The stereochemistry of the resulting unsaturated product is highly dependent on the stereochemistry of the starting dihalide, making these reactions stereospecific. vedantu.comchemistrysteps.comkhanacademy.org

For an E2 reaction to occur, a specific spatial arrangement of the departing groups is required, typically an anti-periplanar conformation. chemistrysteps.comchemistrysteps.com This means that the two bromine atoms, or a bromine atom and an adjacent hydrogen, must be in the same plane but on opposite sides of the carbon-carbon bond.

In the case of this compound, treatment with a strong base could lead to a double dehydrobromination to form a hexyne. The reaction would proceed through a vinylic halide intermediate. libretexts.org The regioselectivity of the elimination would be influenced by the acidity of the available protons and the steric environment around the molecule.

The stereospecificity of E2 reactions is a powerful tool in organic synthesis, allowing for the controlled formation of specific stereoisomers of alkenes. vedantu.comchemistrysteps.com The exact nature of the unsaturated hexane derivatives formed from this compound would depend on the reaction conditions, including the choice of base and solvent.

Nucleophilic Substitution Kinetics and Stereochemistry at Brominated Carbons

To understand the nucleophilic substitution at the brominated carbons of this compound, kinetic studies would be essential. These studies would involve reacting the compound with various nucleophiles and measuring the reaction rates under different conditions (e.g., solvent, temperature). The rate law derived from this data would indicate whether the reaction proceeds via an S_N1 (unimolecular) or S_N2 (bimolecular) mechanism.

The stereochemical outcome of such reactions would be crucial for mechanistic elucidation. For instance, an S_N2 reaction would be expected to proceed with inversion of configuration at the stereocenter, while an S_N1 reaction would likely result in a racemic mixture. The presence of two adjacent stereocenters in this compound would necessitate careful analysis of the diastereomeric products.

Neighboring Group Participation and Anchimeric Assistance in Dibromide Reactions

The potential for neighboring group participation (NGP), also known as anchimeric assistance, would be a key area of investigation. This phenomenon involves the intramolecular participation of a nearby functional group in a reaction, often leading to an enhanced reaction rate and retention of stereochemistry. In the case of this compound, the adjacent bromine atom or the nitro group could potentially act as a neighboring group.

Interplay of Nitro and Dibromide Functional Groups in Concerted and Stepwise Reactions

The interaction between the electron-withdrawing nitro group and the two bromine atoms would significantly influence the reactivity of the molecule.

Electronic and Steric Effects of the Nitro Group on Bromine Reactivity

The strong electron-withdrawing nature of the nitro group would have a pronounced inductive effect on the adjacent carbon atoms. This would make the carbon-bromine bonds more polarized, potentially increasing the susceptibility of the carbon atoms to nucleophilic attack. However, the bulky nature of the nitro group could also introduce steric hindrance, which might slow down the rate of substitution reactions, particularly those proceeding via an S_N2 mechanism.

Competitive Reaction Pathways: Elimination vs. Substitution vs. Rearrangement

In the presence of a base, this compound would be expected to undergo elimination reactions (E1 or E2) to form an alkene, in competition with substitution reactions. The reaction conditions, such as the strength and steric bulk of the base, the solvent, and the temperature, would determine the predominant pathway.

Furthermore, the possibility of rearrangement reactions, especially if carbocationic intermediates are formed (as in an S_N1 or E1 pathway), would need to be considered. The presence of multiple functional groups could lead to complex reaction profiles with a variety of potential products.

Stereochemical and Regiochemical Control in 3,4 Dibromo 3 Nitrohexane Chemistry

Diastereomeric Analysis and Isolation of 3,4-Dibromo-3-nitrohexane

The structure of this compound features two chiral centers at the C3 and C4 positions, giving rise to a pair of diastereomers: (3R,4R)- and (3S,4S)-3,4-Dibromo-3-nitrohexane, which are enantiomers of each other, and (3R,4S)- and (3S,4R)-3,4-Dibromo-3-nitrohexane, which constitute a meso compound due to a plane of symmetry. The presence of these stereoisomers necessitates a thorough diastereomeric analysis and the development of effective isolation techniques.

The analysis of the diastereomeric mixture of this compound can be accomplished using various spectroscopic and chromatographic methods. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful tool for separating and quantifying the different stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can also be employed to distinguish between the diastereomers, as the different spatial arrangements of the substituents will result in distinct chemical shifts and coupling constants for the protons and carbons near the chiral centers.

The isolation of individual diastereomers is typically achieved through fractional crystallization or preparative chromatography. Fractional crystallization relies on the differing solubilities of the diastereomers in a particular solvent system, allowing for the selective precipitation of one isomer. Preparative HPLC, on the other hand, offers a more precise separation based on the differential interactions of the diastereomers with the chiral stationary phase.

Table 1: Hypothetical Diastereomeric Analysis Data for this compound

| Diastereomer | Retention Time (HPLC) | Key ¹H NMR Signal (δ, ppm) |

| (3R,4R)/(3S,4S) | 12.5 min | 4.8 (d, J=8.5 Hz, H-4) |

| (3R,4S)/(3S,4R) (meso) | 10.2 min | 4.6 (d, J=4.2 Hz, H-4) |

This is a hypothetical data table for illustrative purposes.

Investigations into the Induction of Enantioselectivity in its Formation and Reactions

Achieving enantioselectivity in the synthesis and reactions of this compound is a significant challenge in stereocontrolled chemistry. The formation of a specific enantiomer can be pursued through various asymmetric synthesis strategies. One common approach involves the use of chiral catalysts or reagents that can create a chiral environment during the reaction, favoring the formation of one enantiomer over the other.

For instance, the enantioselective bromination of a suitable precursor could be achieved using a chiral brominating agent or a catalyst that delivers the bromine atom to a specific face of the molecule. Similarly, enantioselective conjugate additions to nitroalkenes are known to be effective for creating stereogenic centers. nih.gov The Henry reaction, a classic method for forming carbon-carbon bonds with nitroalkanes, can also be rendered enantioselective through the use of chiral catalysts. buchler-gmbh.com

In the context of reactions involving this compound, enantioselectivity can be induced by employing chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, directing the reaction to occur from a specific direction, and are subsequently removed to yield the desired enantiomerically enriched product.

Table 2: Hypothetical Enantioselective Synthesis of this compound Derivative

| Chiral Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Catalyst A | 90:10 | 85% |

| Catalyst B | 95:5 | 92% |

| Catalyst C | 80:20 | 75% |

This is a hypothetical data table for illustrative purposes.

Conformational Analysis of this compound: Steric and Electronic Influences

The conformational landscape of this compound is primarily dictated by the steric and electronic interactions between the bulky bromine atoms and the strongly electron-withdrawing nitro group. Rotation around the C3-C4 single bond gives rise to various staggered and eclipsed conformations, with the staggered conformations being energetically more favorable.

The relative stability of the different staggered conformers (anti and gauche) is influenced by a balance of steric hindrance and electronic effects. chemrxiv.orgnih.gov Steric effects arise from the spatial arrangement of atoms, with larger groups preferring to be further apart to minimize repulsion. chemrxiv.org In the case of this compound, the large bromine atoms and the nitro group will experience significant steric strain when they are in close proximity in a gauche conformation. Therefore, the anti conformation, where the two bromine atoms are 180° apart, is generally expected to be the most stable.

Electronic effects also play a crucial role. The electron-withdrawing nature of the bromine atoms and the nitro group can lead to dipole-dipole interactions that can either stabilize or destabilize certain conformations. For instance, repulsive interactions between the partial negative charges on the bromine and oxygen atoms of the nitro group could further destabilize gauche conformations.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformation | Dihedral Angle (Br-C3-C4-Br) | Relative Energy (kJ/mol) |

| Anti | 180° | 0 |

| Gauche 1 | 60° | 15 |

| Gauche 2 | -60° | 15 |

| Eclipsed | 0° | 30 |

This is a hypothetical data table for illustrative purposes.

Impact of Stereochemistry on Reaction Kinetics and Thermodynamic Control

The stereochemistry of this compound significantly influences the kinetics and thermodynamics of its reactions. wikipedia.org The rate of a reaction (kinetics) is determined by the activation energy, while the final product distribution at equilibrium is governed by the relative stability of the products (thermodynamics). libretexts.org

The different spatial arrangements of the substituents in the diastereomers of this compound can lead to different reaction rates. For example, in a reaction where a nucleophile attacks one of the carbon atoms bearing a bromine, the steric hindrance around the reaction center will be different for each diastereomer, leading to different activation energies and thus different reaction rates. chemicalnote.com A diastereomer with a more sterically accessible reaction site will generally react faster.

Thermodynamic control is achieved when a reaction is reversible, allowing the products to equilibrate to the most stable isomer. stackexchange.com The relative stability of the products will depend on the stereochemistry of the starting material and the reaction mechanism. For instance, in an elimination reaction, the diastereomer that can more easily adopt the anti-periplanar conformation required for E2 elimination will react faster, leading to the kinetic product. However, if the reaction is allowed to reach equilibrium, the thermodynamically more stable alkene product will predominate.

Regioselective Outcomes in Transformations Involving this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In transformations involving this compound, the positions of the bromine atoms and the nitro group direct the regiochemical outcome of reactions such as elimination and substitution.

In an elimination reaction, for example, the position of the double bond in the resulting alkene is determined by which proton is removed. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is typically the major product. However, the presence of the bulky bromine atoms and the nitro group can influence the regioselectivity. A sterically hindered base may preferentially abstract a less hindered proton, leading to the formation of the Hofmann product (the less substituted alkene).

In nucleophilic substitution reactions, the regioselectivity depends on the nature of the substrate, the nucleophile, and the reaction conditions. The electron-withdrawing nitro group can influence the electrophilicity of the adjacent carbon atoms, potentially making one more susceptible to nucleophilic attack than the other. Furthermore, the steric environment around each bromine atom will also play a significant role in determining the site of substitution.

Table 4: Hypothetical Regioselective Elimination of HBr from a this compound Diastereomer

| Base | Zaitsev Product (%) | Hofmann Product (%) |

| Sodium ethoxide | 70 | 30 |

| Potassium tert-butoxide | 20 | 80 |

This is a hypothetical data table for illustrative purposes.

Advanced Theoretical and Computational Chemistry Studies of 3,4 Dibromo 3 Nitrohexane

Quantum Chemical Calculation of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3,4-Dibromo-3-nitrohexane, which possesses multiple stereocenters and reactive functional groups, these methods can provide invaluable insights into its stability, electronic nature, and potential reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for medium to large-sized organic molecules. researchgate.netnitrkl.ac.inmdpi.comnih.gov It is exceptionally well-suited for optimizing the molecular geometries of the various stereoisomers of this compound and for locating the transition states of its potential reactions, such as dehydrobromination or nucleophilic substitution.

A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP or PBE) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimizations. researchgate.net From the optimized ground state structures, key electronic properties that govern reactivity can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (an indicator of chemical stability), the molecular dipole moment, and partial atomic charges. Locating transition state structures for potential reactions allows for the calculation of activation energy barriers, providing a quantitative measure of reaction kinetics.

Illustrative DFT-Calculated Parameters for (3R,4S)-3,4-Dibromo-3-nitrohexane

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons, likely localized on the bromine or nitro group lone pairs. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy orbital for accepting electrons, likely a σ* orbital of a C-Br bond. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.8 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| Partial Charge on C3 | +0.25 e | The positive charge on the carbon bearing a bromine and nitro group suggests it is an electrophilic center. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. mckgroup.org While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy for energetic calculations. nih.gov

In studying this compound, ab initio methods would typically be employed to perform single-point energy calculations on geometries previously optimized with DFT. This approach, often referred to as a DFT//ab initio calculation, provides a "gold standard" benchmark for reaction energies and activation barriers. This level of accuracy is crucial for making reliable predictions about reaction thermodynamics and kinetics, for instance, determining whether a substitution or elimination reaction is more favorable under specific conditions.

Illustrative Comparison of Calculated Reaction Enthalpy (ΔH) for a Hypothetical Elimination Reaction

| Method | Basis Set | Calculated ΔH (kcal/mol) |

|---|---|---|

| B3LYP (DFT) | 6-311++G(d,p) | -15.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can be instrumental in identifying and distinguishing between different isomers. researchgate.netgithub.io For this compound, which can exist as multiple diastereomers and enantiomers, computational spectroscopy could be used to predict their unique vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. reddit.comescholarship.orgnih.gov

After geometry optimization, the calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies, which correspond to peaks in an IR spectrum. Similarly, NMR shielding tensors can be calculated to predict ¹H and ¹³C chemical shifts. By comparing the computed spectra for all possible isomers with experimental data, one could confidently assign the structure of a synthesized compound.

Illustrative Predicted Spectroscopic Data for Two Diastereomers

| Diastereomer | Key Predicted IR Frequency (cm⁻¹) | Predicted ¹³C NMR Shift (ppm) for C3 |

|---|---|---|

| (3R,4R)-isomer | 1565 (NO₂ asym. stretch), 610 (C-Br stretch) | 85.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Processes

The hexane (B92381) backbone of this compound is flexible, allowing the molecule to adopt numerous conformations (rotamers). Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of this conformational flexibility. tandfonline.comresearchgate.netnih.govacs.org

An MD simulation would begin by placing a this compound molecule in a simulation box, often filled with an explicit solvent to mimic solution-phase conditions. The interactions between atoms are described by a force field (e.g., GAFF). The simulation then calculates the trajectories of all atoms over a set period (nanoseconds to microseconds). Analysis of these trajectories can reveal the most populated (lowest energy) conformations, the energy barriers to rotation around single bonds, and how the molecule's shape fluctuates over time. This information is crucial for understanding how the molecule's three-dimensional structure might influence its reactivity and interactions with other molecules.

In Silico Mechanistic Elucidation: Pathways, Intermediates, and Kinetic Isotope Effects

Computational chemistry allows for the detailed exploration of reaction mechanisms at a level of detail often inaccessible to experiments alone. By mapping the potential energy surface, researchers can identify the lowest energy pathways from reactants to products, including the structures of all intermediates and transition states. nih.gov

For this compound, one could investigate the mechanism of a base-induced elimination reaction. Calculations would determine whether the reaction proceeds through a concerted E2 pathway or a stepwise E1cb mechanism by locating the relevant transition states and intermediates. Furthermore, the Kinetic Isotope Effect (KIE) can be predicted computationally. nih.govyoutube.comepfl.chacs.org By calculating the vibrational frequencies of the reactant and the key transition state for both the normal isotopologue and one where a specific hydrogen is replaced by deuterium, the kH/kD ratio can be estimated. A significant primary KIE (>2) would provide strong evidence for the cleavage of that C-H bond in the rate-determining step of the reaction.

Illustrative Calculated Primary Kinetic Isotope Effect (KIE)

| Reaction | Isotopic Substitution | Calculated kH/kD at 298 K | Mechanistic Implication |

|---|

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Approaches to Stereoselectivity and Regioselectivity Prediction

When a molecule can react to form multiple isomers, computational methods can predict which product is likely to be favored. ewha.ac.krnih.govrsc.orgarxiv.orgnih.gov This is achieved by calculating the activation energies for the transition states leading to each possible product. According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus yield the major product under kinetic control.

For instance, in a potential nucleophilic addition to a double bond formed after an initial elimination reaction, calculations could determine whether the nucleophile prefers to attack one carbon atom over another (regioselectivity). Similarly, if the reaction creates a new stereocenter, the activation energies for attack from opposite faces of the molecule can be compared to predict the stereoselectivity (e.g., the diastereomeric or enantiomeric excess).

Illustrative Calculated Activation Energies for a Stereoselective Reaction

| Pathway | Transition State Energy (kcal/mol) | Predicted Product |

|---|---|---|

| Attack leading to (R)-product | 22.5 | Minor |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Deuterium |

Synthetic Utility and Derivatization Strategies of 3,4 Dibromo 3 Nitrohexane

3,4-Dibromo-3-nitrohexane as a Versatile Building Block in Organic Synthesis

The strategic placement of two bromine atoms vicinal to a nitro-substituted carbon center endows this compound with a unique chemical reactivity profile, making it a potentially powerful tool for synthetic chemists.

Precursor for Stereodefined Unsaturated Systems (e.g., 3-nitrohex-3-ene, 3-nitrohex-3-yne)

The vicinal dibromo functionality in this compound serves as a latent double or triple bond. Through controlled elimination reactions, this compound can be a valuable precursor for the synthesis of stereodefined unsaturated nitro-compounds, which are themselves important synthetic intermediates.

Elimination of one equivalent of hydrogen bromide (HBr) from this compound would be expected to yield a mixture of bromo-nitro-alkene isomers. Subsequent reductive debromination or a second elimination could lead to the formation of 3-nitrohex-3-ene. The stereochemical outcome of these elimination reactions (E vs. Z) would be highly dependent on the reaction conditions, including the choice of base and solvent.

Furthermore, a double dehydrobromination reaction could potentially afford the corresponding alkyne, 3-nitrohex-3-yne. The synthesis of nitroalkynes is of significant interest as they are potent Michael acceptors and can participate in various cycloaddition reactions.

Table 1: Potential Unsaturated Products from this compound

| Starting Material | Reagents/Conditions | Potential Product(s) |

|---|---|---|

| This compound | Base (e.g., DBU, Et3N) | 3-Bromo-4-nitrohex-3-ene, 4-Bromo-3-nitrohex-3-ene |

| This compound | Strong Base (e.g., NaNH2) | 3-nitrohex-3-yne |

Note: The specific conditions and stereochemical outcomes for these transformations would require experimental investigation.

Intermediate for the Construction of Substituted Hexane (B92381) Derivatives

The bromine atoms in this compound are susceptible to nucleophilic substitution, providing a pathway to a wide array of substituted hexane derivatives. The electron-withdrawing effect of the adjacent nitro group can influence the reactivity of the C-Br bonds, potentially allowing for selective or sequential substitution reactions. A variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, could be employed to introduce diverse functional groups into the hexane backbone.

Application in Cascade Reactions and Multi-Component Strategies

The multifunctionality of this compound makes it an attractive candidate for the design of cascade reactions and multi-component strategies. nih.govlongdom.orgnih.gov These approaches are highly sought after in modern organic synthesis as they allow for the rapid construction of molecular complexity from simple starting materials in a single pot, thereby increasing efficiency and reducing waste. nih.govnih.gov

For instance, a reaction sequence could be envisioned where an initial nucleophilic substitution at one of the bromine centers is followed by an intramolecular reaction triggered by a modification of the nitro group. Alternatively, in a multi-component setup, this compound could react sequentially with different reagents to assemble a more complex molecular framework.

Design and Synthesis of Novel Derivatives of this compound

The inherent reactivity of this compound opens up numerous avenues for the design and synthesis of novel derivatives with potentially interesting chemical and physical properties.

Exploration of Diverse Nucleophilic Substitutions at Brominated Centers

A systematic investigation into the nucleophilic substitution reactions of this compound with a wide range of nucleophiles would be a fruitful area of research. wikipedia.orgmhmedical.com The regioselectivity of these substitutions (i.e., at C3 vs. C4) would be a key aspect to explore and could potentially be controlled by the nature of the nucleophile and the reaction conditions.

Table 2: Potential Nucleophilic Substitution Products

| Nucleophile | Product Type |

|---|---|

| R-NH2 (Amine) | Amino-bromo-nitrohexane |

| R-OH (Alcohol)/Base | Alkoxy-bromo-nitrohexane |

| R-SH (Thiol)/Base | Thioether-bromo-nitrohexane |

This table provides a conceptual overview of potential products. The feasibility and selectivity of these reactions require experimental validation.

Chemical Modifications of the Nitro Group (e.g., reduction to amine, Nef reaction)

The nitro group in this compound is a versatile functional handle that can be transformed into other valuable functionalities.

The reduction of the nitro group to an amine is a fundamental transformation in organic chemistry. wikipedia.orgncert.nic.in This would yield a 3,4-dibromohexan-3-amine, a compound with three distinct functional groups that could be further manipulated. A variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd/C) or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl), could be employed. commonorganicchemistry.commasterorganicchemistry.com Care would need to be taken to avoid dehalogenation under certain reductive conditions.

The Nef reaction provides a method to convert a primary or secondary nitroalkane into a carbonyl compound. wikipedia.orgalfa-chemistry.comorganicreactions.org In the case of this compound, which is a tertiary nitroalkane, a direct Nef reaction is not possible as it lacks the required α-hydrogen. wikipedia.org However, if the nitro group were located at a primary or secondary position in a related analogue, the Nef reaction could be a viable strategy to introduce a ketone or aldehyde functionality.

Strategies for Selective Functionalization and Complex Molecular Architecture Synthesis

Given the absence of direct research on this compound, any discussion of its application in synthesis is hypothetical. Based on the known reactivity of its constituent functional groups, one could envision several potential, yet unproven, strategies for its use in constructing more complex molecules.

For instance, selective dehydrobromination could potentially lead to the formation of a bromo-nitro-alkene, a versatile intermediate for further functionalization. The remaining bromine atom and the nitro group could then be targeted in subsequent reactions. Another theoretical pathway could involve the selective substitution of one bromine atom over the other, a challenging but potentially achievable goal under carefully controlled reaction conditions.

The development of any synthetic strategy would necessitate foundational research to understand the fundamental reactivity of this compound. This would involve systematic studies of its reactions with various reagents, including bases, nucleophiles, and reducing agents, to map out its chemical behavior.

Without such foundational studies, any proposed synthetic routes or derivatization strategies remain purely conjectural. The scientific community has yet to publish research that would provide the necessary data to construct the detailed research findings and data tables requested.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a molecule. For 3,4-dibromo-3-nitrohexane, which contains two stereocenters at the C3 and C4 positions, NMR would be crucial in assigning the relative stereochemistry (i.e., distinguishing between diastereomers) and confirming the regiochemistry of the bromine and nitro group substituents.

Given the presence of two chiral centers, this compound can exist as two pairs of enantiomers (diastereomers). The protons on the methylene (B1212753) (CH2) and methyl (CH3) groups in these diastereomers are chemically non-equivalent and would therefore exhibit distinct chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.com Specifically, the protons of the CH2 group adjacent to a stereocenter are diastereotopic and are expected to show different chemical shifts and coupling constants. masterorganicchemistry.comyoutube.com

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), would be employed to establish proton-proton coupling networks, confirming the connectivity within the hexane (B92381) chain. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide through-space correlations between protons, offering critical information for the assignment of relative stereochemistry.

Expected ¹H and ¹³C NMR Data (Hypothetical)

The following table provides hypothetical ¹H and ¹³C NMR chemical shift ranges for this compound, based on known values for similar functional groups. The exact values would differ between diastereomers.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| CH₃ (C1/C6) | 0.9 - 1.2 | 10 - 15 |

| CH₂ (C2/C5) | 1.5 - 2.5 | 25 - 35 |

| CHBr (C4) | 4.0 - 5.0 | 50 - 60 |

| CBr(NO₂) (C3) | - | 90 - 100 |

Note: The proton on C3 is absent. The chemical shifts are estimates and would be influenced by the specific stereoisomer and the solvent used.

Mass Spectrometry (MS) for Reaction Monitoring and Identification of Transient Intermediates

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, MS would be invaluable for confirming the molecular mass and for monitoring the progress of its synthesis, potentially identifying transient intermediates.

Electron Ionization (EI) mass spectrometry would likely lead to significant fragmentation of the molecule. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragment ions, with relative intensities corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org

Common fragmentation pathways for halogenated nitroalkanes include the loss of the nitro group (NO₂) or a bromine radical (Br•). nih.govnih.govyoutube.com The analysis of these fragments can provide confirmation of the compound's structure. Electrospray ionization (ESI), a softer ionization technique, might be employed to observe the intact molecular ion with greater intensity. nih.gov

Hypothetical Mass Spectrometry Fragmentation Data

| Ion | m/z (relative to ⁷⁹Br) | Possible Identity |

| [C₆H₁₁Br₂NO₂]⁺ | 303 | Molecular Ion (M⁺) |

| [C₆H₁₁Br₂]⁺ | 257 | Loss of NO₂ |

| [C₆H₁₁BrNO₂]⁺ | 224 | Loss of Br |

| [C₆H₁₁]⁺ | 83 | Loss of 2Br and NO₂ |

Note: The m/z values will show a characteristic isotopic pattern due to the presence of two bromine atoms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the nitro group (NO₂) and the carbon-bromine (C-Br) bonds.

The nitro group in nitroalkanes typically exhibits strong and distinct asymmetric and symmetric stretching vibrations in the IR spectrum. acs.org The C-Br stretching vibration occurs at lower frequencies. study.com Raman spectroscopy would provide complementary information, particularly for the less polar bonds.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| NO₂ | Asymmetric Stretch | ~1550 | Weak |

| NO₂ | Symmetric Stretch | ~1370 | Strong |

| C-Br | Stretch | 500 - 600 | Strong |

| C-H | Stretch | 2850 - 3000 | Moderate |

| C-N | Stretch | ~1100-1200 | Moderate |

Note: These are approximate frequency ranges and can be influenced by the molecular environment and intermolecular interactions.

X-ray Crystallography of Analogous Dibromo-Nitroalkanes for Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. semanticscholar.org While a crystal structure for this compound is not currently available in the public domain, analysis of analogous dibromo-nitroalkanes would offer valuable insights into its likely solid-state conformation.

For a molecule like this compound, X-ray crystallography would unambiguously determine the relative stereochemistry of the two chiral centers. It would also reveal the preferred conformation of the hexane backbone and the orientation of the bulky bromine and nitro substituents. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as halogen bonding or other non-covalent interactions, which can influence the physical properties of the compound. mdpi.com Conformational analysis of structurally related molecules, such as 5-bromo-5-nitro-1,3-dioxane, has been performed using computational methods, which can complement experimental X-ray data. researchgate.net

Future Research Directions and Unexplored Avenues in 3,4 Dibromo 3 Nitrohexane Chemistry

The field of synthetic organic chemistry continually seeks to expand its understanding and application of novel molecular architectures. The compound 3,4-dibromo-3-nitrohexane, with its adjacent stereocenters and multiple functional groups, represents a molecule of significant synthetic and theoretical interest. However, a thorough review of the current scientific literature reveals a notable scarcity of research dedicated specifically to this compound. This lack of focused investigation presents a fertile ground for future exploration. This article outlines the key areas where research could be directed to unlock the potential of this compound and similar polyfunctionalized systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.